YM-254890

Pharmacokinetics Drug Metabolism Liver Microsomes

YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. QS3666 that acts as a first-in-class, potent, and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.

Molecular Formula C46H69N7O15
Molecular Weight 960.1 g/mol
Cat. No. B1683496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-254890
SynonymsYM-254890;  YM 54890;  YM54890
Molecular FormulaC46H69N7O15
Molecular Weight960.1 g/mol
Structural Identifiers
SMILESCC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1
InChIKeyQVYLWCAYZGFGNF-WBWCVGBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YM-254890 (CAS 568580-02-9): Potent, Selective, and Structurally Defined Gαq/11 Inhibitor for GPCR Signaling Research


YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. QS3666 that acts as a first-in-class, potent, and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins [1]. It functions by binding to a hydrophobic cleft on Gαq, preventing GDP release and thereby blocking the GDP/GTP exchange essential for G protein activation [2]. Its unique structure includes uncommon amino acids such as β-hydroxyleucine, N,O-dimethylthreonine, and N-methyldehydroalanine, which contribute to its specific binding mode [1]. YM-254890 is a foundational tool compound for dissecting Gαq/11-mediated signaling pathways and is widely used in both in vitro and in vivo research [3].

Why YM-254890 Cannot Be Substituted with Other Gq Inhibitors or Generic Alternatives


YM-254890 and its closest analog FR900359 (also known as UBO-QIC) are the only known selective inhibitors of the Gαq/11 subfamily, but they are not interchangeable due to critical differences in their pharmacokinetic, metabolic, and pharmacodynamic profiles [1]. While both compounds share a macrocyclic depsipeptide core, YM-254890 exhibits a longer metabolic half-life and distinct tissue distribution compared to FR900359, which is more rapidly metabolized and accumulates preferentially in lung tissue [1]. Furthermore, YM-254890's historical commercial unavailability created a gap that led researchers to seek alternatives like UBO-QIC, but direct comparisons have confirmed that YM-254890 remains the reference standard for defining Gαq/11 inhibition in platelet and other systems [2]. Generic substitution is not feasible because no other compound class offers comparable potency and selectivity for this target, and even structurally similar analogs show significant variations in in vivo efficacy and off-target liabilities [3].

Quantitative Differentiation of YM-254890 from FR900359/UBO-QIC and Other Gq Inhibitors


YM-254890 Exhibits Significantly Slower Hepatic Microsomal Metabolism Compared to FR900359

In a direct head-to-head comparison using human and mouse liver microsomes, YM-254890 demonstrated substantially greater metabolic stability than FR900359. FR900359 was metabolized significantly faster, with YM-254890 showing a longer half-life. This difference is attributed to the two structural variations between the molecules, which alter lipophilicity and enzyme susceptibility [1].

Pharmacokinetics Drug Metabolism Liver Microsomes

YM-254890 Shows Broader Systemic Distribution While FR900359 Preferentially Accumulates in Lung

Following chronic intraperitoneal or intratracheal administration in mice, the two compounds exhibited distinct tissue distribution profiles. FR900359 showed marked accumulation in lung tissue, whereas YM-254890 was more widely distributed to other organs. This differential biodistribution can be exploited for tissue-specific Gq inhibition studies [1].

Tissue Distribution Pharmacokinetics In Vivo

YM-254890 Defines the Reference Standard for Gαq Inhibition in Platelet Functional Assays

YM-254890 was the first compound used to definitively establish the role of Gαq/11 signaling in platelet activation. It inhibits ADP-induced platelet aggregation in human platelet-rich plasma with an IC50 value below 0.6 μM [1]. In direct comparative studies, UBO-QIC (FR900359) was characterized and validated against the established activity of YM-254890, which served as the reference inhibitor [2]. This established YM-254890 as the benchmark for defining Gαq-dependent platelet function.

Platelet Aggregation Gαq Signaling Thrombosis

YM-254890 Potently Inhibits Platelet Aggregation Induced by Multiple Agonists with Defined IC50 Values

YM-254890 demonstrates broad antiplatelet activity by inhibiting aggregation induced by a range of physiological agonists. In isolated human platelet-rich plasma, YM-254890 inhibited aggregation with IC50 values of 0.39 μM for ADP, 0.15 μM for collagen, 0.71 μM for thrombin receptor agonist peptide (TRAP), 0.25 μM for arachidonic acid, and 0.34 μM for U-46619 . This profile highlights its utility in blocking Gαq/11-dependent aggregation pathways downstream of multiple GPCRs.

Platelet Aggregation Thrombosis Gαq/11

YM-254890 Demonstrates Potent In Vivo Antithrombotic Efficacy at Low Doses

In a mouse model of FeCl3-induced carotid artery thrombosis, YM-254890 exhibited potent antithrombotic activity at low doses. Significant inhibition of ex vivo platelet aggregation was observed 5 minutes after intravenous bolus injection at 0.03 mg/kg or higher, and 1 hour after oral administration at 1 mg/kg. Furthermore, thrombus formation was significantly inhibited at these same doses, establishing a clear dose-response relationship . In a comparative context, clopidogrel also inhibited neointima formation but with less potency than YM-254890 .

Thrombosis In Vivo Antithrombotic

YM-254890 Displays High Selectivity for Gαq/11 Over Other G Protein Subfamilies

YM-254890 specifically inhibits Gαq/11-mediated signaling without affecting other G protein subfamilies. In cellular assays, YM-254890 blocked Ca2+ mobilization mediated by several Gαq/11-coupled receptors but did not inhibit signaling via Gαi-coupled or Gα15-coupled receptors [1]. It also had no effect on Gα12/13-mediated pathways, as evidenced by preserved shape change in Gαq knockout murine platelets stimulated with PAR agonists in the presence of the inhibitor [2]. This selectivity profile is a key differentiator from less specific G protein modulators like pertussis toxin (Gαi/o) or cholera toxin (Gαs).

Selectivity G Protein Signaling GPCR

Optimal Research and Discovery Applications of YM-254890 Based on Quantitative Evidence


Dissecting Gαq/11-Dependent Signaling in Platelet Activation and Thrombosis Models

YM-254890 is the gold standard for delineating Gαq/11-mediated pathways in platelet biology. Its well-defined IC50 values for inhibiting aggregation by ADP (0.39 μM), collagen (0.15 μM), and other agonists enable precise experimental design. The compound's potent in vivo antithrombotic activity at 0.03 mg/kg i.v. and 1 mg/kg p.o. makes it ideal for acute and chronic thrombosis studies, as well as for evaluating novel antithrombotic agents in comparison to this reference inhibitor.

Long-Term In Vivo Studies Requiring Sustained Target Engagement

Due to its slower hepatic metabolism compared to FR900359 , YM-254890 is the preferred tool compound for chronic in vivo experiments. Its longer half-life ensures sustained Gαq/11 inhibition, reducing the frequency of dosing required to maintain target coverage. This is particularly valuable in disease models such as neointima formation after vascular injury, where oral dosing of YM-254890 at 1 mg/kg twice daily for one week demonstrated significant efficacy [1].

Systemic Gαq/11 Inhibition for Pain and Analgesia Research

YM-254890 has been successfully used to probe the role of Gαq/11 signaling in nociception. Systemic administration in mice produced antinociceptive effects and augmented morphine analgesia in hot plate and tail flick assays . Its broader tissue distribution compared to the lung-accumulating FR900359 [1] makes YM-254890 the more suitable choice for systemic pain studies and for exploring Gαq/11 as a target for novel analgesics.

Benchmarking Novel Gαq/11 Inhibitors and Tool Compounds

As the first characterized selective Gαq/11 inhibitor, YM-254890 serves as the essential reference standard for validating new inhibitors. Studies characterizing UBO-QIC (FR900359) in platelets explicitly used YM-254890 as the benchmark for Gαq/11 inhibition . Any newly developed Gαq/11 inhibitor should be directly compared to YM-254890 in functional assays to establish its relative potency, selectivity, and efficacy.

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